Cas no 404363-98-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dimethylphenoxy)acetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dimethylphenoxy)acetate structure
404363-98-0 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dimethylphenoxy)acetate
CAS No:404363-98-0
Molecular Formula:C18H15NO5
Molecular Weight:325.315405130386
CID:6561758
PubChem ID:17272066

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dimethylphenoxy)acetate Properties

Names and Identifiers

    • 404363-98-0
    • AKOS003358018
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dimethylphenoxy)acetate
    • EN300-6516185
    • InChIKey: ZOXPXXGQRAIBRL-UHFFFAOYSA-N
    • Inchi: 1S/C18H15NO5/c1-11-7-8-13(9-12(11)2)23-10-16(20)24-19-17(21)14-5-3-4-6-15(14)18(19)22/h3-9H,10H2,1-2H3
    • SMILES: O(C(COC1C=CC(C)=C(C)C=1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 325.09502258g/mol
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 325.09502258g/mol
  • Heavy Atom Count: 24
  • Complexity: 496
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.4
  • Topological Polar Surface Area: 72.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dimethylphenoxy)acetate Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-6516185-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dimethylphenoxy)acetate
404363-98-0
1g
$0.0

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(3,4-dimethylphenoxy)acetate Related Literature

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